(2,4-Dichlorophenyl)acetyl chloride chemical properties
(2,4-Dichlorophenyl)acetyl chloride chemical properties
Technical Whitepaper: (2,4-Dichlorophenyl)acetyl Chloride Chemical Profile, Synthetic Utility, and Pharmaceutical Applications [1]
Executive Summary
(2,4-Dichlorophenyl)acetyl chloride (CAS 53056-20-5) is a high-value acyl halide intermediate critical to the synthesis of systemic fungicides and emerging antimicrobial pharmacophores.[1] Unlike its structural cousin (2,4-dichlorophenoxy)acetic acid (the herbicide 2,4-D), this compound features a direct carbon-carbon bond between the phenyl ring and the acetyl group, imparting distinct lipophilicity and metabolic stability profiles to its derivatives.[1]
This guide provides a comprehensive technical analysis for drug development professionals and synthetic chemists, detailing the physicochemical properties, optimized synthetic routes, and downstream applications of this versatile building block.[1]
Part 1: Physicochemical Profile
The reactivity of (2,4-Dichlorophenyl)acetyl chloride is defined by the electrophilic carbonyl carbon, activated by the chloride leaving group and the electron-withdrawing inductive effect of the dichlorophenyl moiety.
Table 1: Technical Specifications
| Property | Specification | Note |
| IUPAC Name | 2-(2,4-Dichlorophenyl)acetyl chloride | |
| CAS Number | 53056-20-5 | Distinct from the acid precursor (19719-28-9) |
| Molecular Formula | C₈H₅Cl₃O | |
| Molecular Weight | 223.48 g/mol | |
| Physical State | Colorless to pale yellow liquid | Fumes in moist air |
| Boiling Point | ~286.8°C (Predicted) | Decomposes at high heat |
| Density | 1.445 ± 0.06 g/cm³ | High density due to halogenation |
| Solubility | Soluble in DCM, Toluene, THF | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to (2,4-Dichlorophenyl)acetic acid and HCl |
Part 2: Synthetic Routes & Optimization
The industrial synthesis of (2,4-Dichlorophenyl)acetyl chloride typically follows a linear pathway starting from 2,4-dichlorotoluene.[1] The choice of reagents at the chlorination step is critical to avoid over-chlorination of the ring.
Primary Industrial Route (The Cyanide Pathway)
This route is preferred for its high regioselectivity and yield.[1]
-
Radical Halogenation: 2,4-Dichlorotoluene is chlorinated under UV light to form 2,4-dichlorobenzyl chloride.[1]
-
Cyanation: Nucleophilic substitution with Sodium Cyanide (NaCN) yields 2,4-dichlorobenzyl cyanide.[1]
-
Hydrolysis: Acid-catalyzed hydrolysis converts the nitrile to (2,4-Dichlorophenyl)acetic acid.[1]
-
Acyl Chlorination: The acid is converted to the acid chloride using Thionyl Chloride (SOCl₂).[1][2][3]
Optimization Insight: Using Thionyl Chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack intermediate formation) significantly accelerates the final step and suppresses anhydride formation compared to PCl₅.
Synthesis Workflow Diagram
Figure 1: Step-wise industrial synthesis from 2,4-dichlorotoluene to the target acid chloride.[1]
Part 3: Reactivity & Applications
(2,4-Dichlorophenyl)acetyl chloride serves as a "hard" electrophile.[1] Its applications are bifurcated into agrochemical synthesis (fungicides) and pharmaceutical discovery (antimicrobials).[1]
Key Reaction Mechanisms
-
N-Acylation (Schotten-Baumann): Reacts with amines to form stable amides.[1] This is the primary route for generating pharmacophores.[1]
-
Friedel-Crafts Acylation: Reacts with aromatic rings (catalyzed by AlCl₃) to form deoxybenzoin derivatives, precursors to antifungal azoles.[1]
-
Heterocyclization: Condensation with hydrazine or thiosemicarbazide yields pyrazoles and triazoles.[1]
Case Study: Benalaxyl Synthesis
Benalaxyl is a systemic phenylamide fungicide.[1] Its synthesis demonstrates the utility of (2,4-Dichlorophenyl)acetyl chloride in creating chiral centers protected by bulky aromatic groups.[1]
-
Mechanism: The acid chloride acylates the amino group of methyl N-(2,6-xylyl)-alaninate.[1]
-
Causality: The 2,4-dichloro substitution pattern provides steric hindrance that slows metabolic degradation in fungal organisms, extending the half-life of the active agent.[1]
Reactivity Map
Figure 2: Divergent synthetic pathways utilized in drug discovery and agrochemistry.[1]
Part 4: Handling, Safety & Stability
Safety Profile (GHS Classification):
-
Skin Corr.[1] 1A (H314): Causes severe skin burns and eye damage.[1]
-
EUH014: Reacts violently with water.[1]
-
Lachrymator: Vapor is highly irritating to mucous membranes.[1]
Storage Protocols:
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1]
-
Temperature: Cool, dry place (<15°C recommended).
-
Container: Teflon-lined or glass containers. Avoid metal seals that may corrode from HCl fumes.[1]
Analytical Verification:
-
GC-MS: Derivatization with methanol to form the methyl ester is recommended before injection to prevent column degradation.
-
H-NMR (CDCl₃): Look for the methylene singlet shift (~4.1 ppm) distinct from the acid precursor.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2758147, (2,4-Dichlorophenyl)acetyl chloride. Retrieved from [Link][1]
-
Bayrak, H., et al. (2019).[1] Synthesis of Novel Antipyrine Derivatives Possessing Remarkable Antimicrobial Activities. Medicinal Chemistry & Drug Discovery.[1][4][5] Retrieved from [Link]
-
World Health Organization (IARC). (2015).[1] 2,4-Dichlorophenoxyacetic Acid (Distinction from Phenylacetic derivatives).[1] IARC Monographs Vol 113. Retrieved from [Link]
-
Google Patents. (2007).[1] Method for synthesizing 2,4-dichlorobenzoyl chloride (and related acyl chlorides). CN101037385A.[1] Retrieved from
